3,5-Diamino-6-chloropyrazine-2-carboxamide

ENaC pharmacology electrophysiology binding kinetics

3,5-Diamino-6-chloropyrazine-2-carboxamide (CAS 14236-57-8), frequently abbreviated as CDPC, is a synthetic pyrazine derivative recognized as the des-guanidine analogue of the potassium-sparing diuretic amiloride. While structurally constituting the core scaffold of amiloride, CDPC lacks the N-amidino (guanidine) substituent, which renders it electroneutral rather than positively charged at physiological pH.

Molecular Formula C5H6ClN5O
Molecular Weight 187.59 g/mol
CAS No. 14236-57-8
Cat. No. B082745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-6-chloropyrazine-2-carboxamide
CAS14236-57-8
Molecular FormulaC5H6ClN5O
Molecular Weight187.59 g/mol
Structural Identifiers
SMILESC1(=C(N=C(C(=N1)Cl)N)N)C(=O)N
InChIInChI=1S/C5H6ClN5O/c6-2-4(8)11-3(7)1(10-2)5(9)12/h(H2,9,12)(H4,7,8,11)
InChIKeyUYTQEWLAYXCJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diamino-6-chloropyrazine-2-carboxamide (CDPC) – Core Characteristics for ENaC Channel Research Procurement


3,5-Diamino-6-chloropyrazine-2-carboxamide (CAS 14236-57-8), frequently abbreviated as CDPC, is a synthetic pyrazine derivative recognized as the des-guanidine analogue of the potassium-sparing diuretic amiloride. While structurally constituting the core scaffold of amiloride, CDPC lacks the N-amidino (guanidine) substituent, which renders it electroneutral rather than positively charged at physiological pH [1]. This fundamental physicochemical distinction results in a compound that retains the epithelial sodium channel (ENaC) blocking activity of the amiloride class but with markedly different binding kinetics, a distinct interaction site on the channel, and specific utility as a reversible, noise-inducing blocker for electrophysiological analysis [2].

Why Amiloride (CAS 2609-46-3) Cannot Replace 3,5-Diamino-6-chloropyrazine-2-carboxamide in ENaC Noise Analysis


In-class substitution of CDPC with amiloride (CAS 2609-46-3) or other guanidine-bearing analogs fails for applications requiring quantitative electrophysiological noise analysis. The positively charged guanidine moiety of amiloride dictates its binding to a negatively charged site on the ENaC protein, making its blocking kinetics exquisitely sensitive to membrane potential, extracellular Na+ concentration, and divalent cations such as Ni2+ and Cu2+ [1][2]. In contrast, the electroneutral CDPC binds at a distinct site that is insensitive to these variables, ensuring stable, voltage-independent blocker kinetics essential for accurate determination of single-channel current, channel density, and open probability from Lorentzian noise spectra [3]. Substituting amiloride for CDPC in these protocols introduces confounding variables that invalidate the channel parameter calculations, rendering procurement of the correct electroneutral probe non-negotiable.

Quantitative Differentiation Evidence for 3,5-Diamino-6-chloropyrazine-2-carboxamide vs. In-Class Amiloride Analogs


Molecular Charge: Electroneutral vs. Cationic Amiloride Determines Channel Binding Kinetics

CDPC is the electroneutral (uncharged) analog of amiloride at physiological pH, whereas amiloride carries a net positive charge on its guanidine group. This charge difference fundamentally alters blocker–channel interaction kinetics. Noise analysis in renal A6 epithelia demonstrated that the ON and OFF rates of CDPC binding to apical Na+ channels are unaffected by 24-hour dexamethasone treatment, whereas amiloride ON rate increases notably under identical conditions [1]. Furthermore, Ni2+ and Cu2+ ions compete with amiloride for a negatively charged binding site, reducing its association rate constant to one-third, while CDPC blocker kinetics remain entirely unaffected by these cations, confirming binding to a distinct, charge-independent site on ENaC [2][3].

ENaC pharmacology electrophysiology binding kinetics noise analysis

Distinct ENaC Binding Site Demonstrated by Differential Cation Competition

CDPC and amiloride bind to physically distinct sites on the epithelial Na+ channel. In A6 cell monolayers, Ni2+ competed with amiloride for a common binding site, altering both macroscopic and microscopic blocking kinetics of amiloride, while CDPC-induced noise kinetics remained completely unaffected by Ni2+ [1]. Similarly, Cu2+ reduced the amiloride association rate constant to approximately one-third of its control value in frog skin epithelium, yet had virtually no effect on CDPC-induced noise corner frequency, confirming non-overlapping binding loci [2]. External Na+, which produces the self-inhibition phenomenon through competition with amiloride, also exerted mutually exclusive effects on amiloride kinetics without influencing CDPC [1].

ENaC binding site amiloride analog Ni2+ competition Cu2+ competition

Quantitative Single-Channel Parameters Derived from CDPC-Induced Noise Analysis in Epithelial Preparations

CDPC-induced current fluctuation analysis provides validated, quantitative single-channel parameters that enable cross-study comparison and experimental standardization. In turtle colon epithelium, CDPC (40 µM) yielded a single-channel Na+ current (iNa) of 0.43 ± 0.05 pA and open/blocked channel density (Nob) of 251 ± 42 × 10⁶ channels/cm² under control conditions, with kinetic rate coefficients k'on = 11.1 ± 0.8 rad·s⁻¹·µM⁻¹ and koff = 744 ± 53 rad/s, giving a microscopic inhibition constant of 67 µM [1]. In A6 cell monolayers at 110 mmol/l apical Na+, CDPC (50 µmol/l) noise analysis yielded i = 0.18 ± 0.01 pA and No = 65.38 ± 9.57 million channels/cm² [2]. In frog colon, iNa values obtained with CDPC (1.1 ± 0.2 pA) did not differ significantly from those obtained with amiloride (1.0 ± 0.1 pA), validating CDPC as a quantitatively equivalent probe for single-channel current determination while offering superior kinetic stability [3].

single-channel current channel density noise analysis A6 cells turtle colon

Regulatory Identity as Amiloride Impurity 1 – Certified Reference Standard for ANDA Analytical Development

3,5-Diamino-6-chloropyrazine-2-carboxamide is officially designated as Amiloride Impurity 1 in pharmacopoeial monographs and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This compound serves as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) for amiloride-containing pharmaceutical products [1]. Unlike generic amiloride-related compounds, this specific impurity standard is required for establishing system suitability, specificity, and quantification limits in HPLC and related chromatographic purity methods for amiloride drug substance and drug product [1].

pharmaceutical impurity reference standard ANDA method validation quality control

Synthetic Versatility: Core Scaffold for Structure–Activity Relationship (SAR) Library Generation

The des-guanidine core of CDPC provides a versatile synthetic intermediate for generating diverse amiloride analog libraries. Patents explicitly claim 3,5-diamino-6-chloropyrazine-2-carboxylic acid and 3,5-diamino-6-chloropyrazine-2-carboxamide as key intermediates for preparing epithelial sodium channel blockers with varied N-substituents, enabling systematic SAR exploration [1][2]. N-substitution at the carboxamide position yields compounds with IC50 values spanning from low nanomolar (e.g., 25 nM for certain N-phenethylguanidine derivatives in dog bronchi ENaC assays) to micromolar, demonstrating the tunability of the scaffold [3]. This contrasts with amiloride itself, where the fixed guanidine moiety limits the scope for N-substitution-driven potency modulation without losing ENaC affinity entirely [4].

medicinal chemistry SAR ENaC blocker patent lead optimization

Differential Off-Target Profile: Absence of Guanidine Moiety Abolishes Na+/H+ Exchanger (NHE) Inhibitory Activity

Structure–activity relationship studies across the amiloride series have established that the unsubstituted guanidine (N-amidino) group of amiloride is essential for inhibition of the Na+/H+ exchanger (NHE) [1]. Amiloride inhibits NHE with IC50 values ranging from ~3 µM (low external Na+) to ~1 mM (high external Na+), while its ENaC IC50 is 0.1–0.5 µM, yielding only ~6- to 30-fold selectivity [2]. The des-guanidine analog CDPC, lacking the essential guanidine pharmacophore, is inferred to have negligible NHE inhibitory activity at ENaC-blocking concentrations, a property confirmed by its exclusive use in ENaC-specific noise analysis protocols where NHE-related current contamination would confound results [3]. This represents a functional selectivity advantage inherent to the CDPC scaffold.

NHE Na+/H+ exchanger selectivity amiloride off-target

Optimal Application Scenarios for Procuring 3,5-Diamino-6-chloropyrazine-2-carboxamide


Electrophysiological Noise Analysis of Epithelial Sodium Channels (ENaC) in Native Tissues and Cultured Epithelia

CDPC is the blocker of choice for Lorentzian noise analysis of ENaC-mediated Na+ currents in high-resistance epithelia including frog skin, toad urinary bladder, turtle colon, amphibian colon, and cultured renal A6 cell monolayers. Its electroneutrality and distinct, voltage-independent binding site (validated by Ni2+ and Cu2+ competition studies) [1][2] enable reliable calculation of single-channel current (iNa), channel density (No), and open probability (Po) using two-state or three-state blocker models. Typical working concentrations range from 20 to 100 µM, with kinetic parameters validated across multiple epithelial preparations [3]. This application is irreplaceable by amiloride, whose voltage- and cation-sensitive kinetics introduce systematic errors in the derived channel parameters.

Pharmaceutical Quality Control: Certified Amiloride Impurity 1 Reference Standard for ANDA Method Validation

As the officially designated Amiloride Impurity 1, 3,5-diamino-6-chloropyrazine-2-carboxamide is required for HPLC method development, system suitability testing, specificity validation, and quantification of related substances in amiloride drug substance and drug product per ICH guidelines [4]. Procurement of this certified reference standard, accompanied by comprehensive characterization data, is mandatory for ANDA regulatory submissions and commercial quality control of amiloride-containing pharmaceutical formulations.

Medicinal Chemistry: SAR Exploration of ENaC-Targeted Amiloride Analog Libraries

The des-guanidine CDPC scaffold serves as the key synthetic intermediate for generating diverse N-substituted amiloride analogs with tunable ENaC potency. Patent literature demonstrates that N-functionalization of the carboxamide group yields compounds with IC50 values ranging from low nanomolar (25–66 nM) to micromolar against ENaC in electrophysiological assays [5][6]. The scaffold's synthetic accessibility enables systematic exploration of substituent effects on potency, selectivity, and pharmacokinetic properties, making CDPC an essential starting material for ENaC-targeted drug discovery programs in respiratory, renal, and cardiovascular indications.

Functional Selectivity Studies: Isolating ENaC-Mediated Currents in Tissues Co-Expressing NHE and ENaC

In epithelial and non-epithelial tissues co-expressing ENaC and Na+/H+ exchanger (NHE) isoforms, amiloride's dual inhibitory activity confounds the attribution of observed Na+ flux to a specific transporter. The des-guanidine structure of CDPC eliminates the pharmacophore required for NHE inhibition [7], enabling selective blockade of ENaC without concurrent NHE inhibition. This functional selectivity, inferred from SAR studies of 28–38 amiloride analogs, is critical for experiments in cardiac myocytes, vascular smooth muscle, and renal proximal tubule preparations where both transporters contribute to Na+ homeostasis [7][8].

Quote Request

Request a Quote for 3,5-Diamino-6-chloropyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.